molecular formula C10H22Cl2N2O B3013577 1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride CAS No. 2230802-99-8

1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride

Cat. No.: B3013577
CAS No.: 2230802-99-8
M. Wt: 257.2
InChI Key: NPSHSXURMXJMOF-HSTMFJOWSA-N
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Description

1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride is an organic compound with the molecular formula C10H20N2O.2ClH. It is a dihydrochloride salt form of 1-[(1R,2R)-2-methoxycyclopentyl]piperazine, which is a derivative of piperazine. This compound is typically found as a solid powder and is soluble in water and alcohols .

Mechanism of Action

Mode of Action

It’s known that piperazine compounds, which this molecule is a derivative of, act as agonists and antagonists at postjunctional nicotinic receptors . This suggests that 1-[(1R,2R)-2-Methoxycyclopentyl]piperazine dihydrochloride may interact with its targets in a similar manner, causing changes in cellular activity.

Biochemical Pathways

Given its structural similarity to other piperazine compounds, it may influence pathways involving nicotinic receptors . The downstream effects of these interactions would depend on the specific cellular context and the nature of the other molecules involved.

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .

Result of Action

Based on its structural similarity to other piperazine compounds, it may cause changes in cellular activity by interacting with nicotinic receptors .

Preparation Methods

The synthesis of 1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride involves several steps. One common method includes the reaction of 1-[(1R,2R)-2-methoxycyclopentyl]amine with piperazine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out in an organic solvent such as ethanol or methanol under controlled temperature conditions .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and purification systems to ensure high purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(1R,2R)-2-methoxycyclopentyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-13-10-4-2-3-9(10)12-7-5-11-6-8-12;;/h9-11H,2-8H2,1H3;2*1H/t9-,10-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSHSXURMXJMOF-HSTMFJOWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCC[C@H]1N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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